Chirabite-AR

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

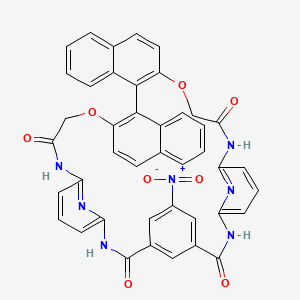

Structure

2D Structure

属性

IUPAC Name |

6-nitro-19,40-dioxa-2,10,16,43,48,49-hexazaoctacyclo[42.3.1.14,8.111,15.020,29.023,28.030,39.031,36]pentaconta-1(47),4(50),5,7,11,13,15(49),20(29),21,23,25,27,30(39),31,33,35,37,44(48),45-nonadecaene-3,9,17,42-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H29N7O8/c50-37-22-56-31-17-15-24-7-1-3-9-29(24)39(31)40-30-10-4-2-8-25(30)16-18-32(40)57-23-38(51)46-34-12-6-14-36(44-34)48-42(53)27-19-26(20-28(21-27)49(54)55)41(52)47-35-13-5-11-33(43-35)45-37/h1-21H,22-23H2,(H2,43,45,47,50,52)(H2,44,46,48,51,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQYUGXRHMUXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=NC(=CC=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=N4)NC(=O)COC5=C(C6=CC=CC=C6C=C5)C7=C(O1)C=CC8=CC=CC=C87 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H29N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648742 | |

| Record name | 6-Nitro-19,40-dioxa-2,10,16,43,48,49-hexaazaoctacyclo[42.3.1.1~4,8~.1~11,15~.0~20,29~.0~23,28~.0~30,39~.0~31,36~]pentaconta-1(48),4(50),5,7,11(49),12,14,20(29),21,23,25,27,30(39),31,33,35,37,44,46-nonadecaene-3,9,17,42-tetrone (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

759.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909254-56-4 | |

| Record name | 6-Nitro-19,40-dioxa-2,10,16,43,48,49-hexaazaoctacyclo[42.3.1.1~4,8~.1~11,15~.0~20,29~.0~23,28~.0~30,39~.0~31,36~]pentaconta-1(48),4(50),5,7,11(49),12,14,20(29),21,23,25,27,30(39),31,33,35,37,44,46-nonadecaene-3,9,17,42-tetrone (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide to Chirabite-AR: Structure, Function, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirabite-AR is a synthetically derived chiral macrocycle that has demonstrated significant utility as an organocatalyst. Its well-defined chiral cavity and hydrogen-bonding capabilities enable it to facilitate enantioselective reactions, most notably the kinetic resolution of epoxides. This technical guide provides a comprehensive overview of the structure of this compound, its catalytic mechanism, and detailed protocols for its application.

Core Structure of this compound

This compound, systematically named (R)-2,2'-[5-Nitroisophthalamidobis(2,6-pyridylenecarbamoylmethoxy)]-1,1'-binaphthyl, is a complex macrocyclic molecule.[1] Its structure is characterized by a chiral binaphthyl scaffold, which imparts a rigid and well-defined three-dimensional geometry. This framework is appended with two pyridine-containing arms linked by amide and ether functionalities, creating a preorganized cavity.

The key structural features of this compound include:

-

Chiral Binaphthyl Core: The inherent chirality of the 1,1'-binaphthyl unit is the primary source of asymmetry in the molecule, dictating the enantioselectivity of the catalytic reactions.

-

Macrocyclic Cavity: The arrangement of the aromatic and amide groups forms a distinct cavity capable of binding guest molecules.

-

Hydrogen-Bonding Donors: The amide (NH) groups within the macrocycle's interior are crucial for its function, acting as hydrogen-bond donors to activate substrates that bind within the cavity.[1]

An X-ray crystal structure of a closely related analogue, 1m , where the 3,3'-positions of the binaphthyl moiety are substituted with 3,5-bis(trifluoromethyl)phenylethynyl groups, reveals a well-defined chiral cavity.[1] This structural insight is critical for understanding how this compound and its derivatives can effectively discriminate between enantiomers.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C42H29N7O8 |

| Molecular Weight | 759.74 g/mol |

| CAS Number | 909254-56-4 |

| Appearance | Light orange to yellow to green powder |

Catalytic Function and Mechanism

This compound functions as a Brønsted acid organocatalyst, primarily utilized in the kinetic resolution of epoxides through their reaction with carbon dioxide to form cyclic carbonates.[1] The catalytic cycle, supported by Density Functional Theory (DFT) calculations, involves the synergistic action of this compound and a co-catalyst, typically a halide salt such as tetrabutylammonium iodide (TBAI).[1]

The proposed catalytic cycle for the kinetic resolution of an epoxide is as follows:

-

Substrate Binding: The epoxide enters the chiral cavity of this compound and is activated through hydrogen bonding between the epoxide's oxygen atom and the amide NH groups of the catalyst.[1]

-

Nucleophilic Attack: A nucleophile, the iodide anion from the co-catalyst, performs a nucleophilic attack on one of the carbon atoms of the activated epoxide, leading to the opening of the epoxide ring.[1] The chiral environment of the cavity directs this attack to occur preferentially on one enantiomer of the racemic epoxide.

-

Intermediate Formation: An alkoxide intermediate is formed.

-

Reaction with CO2: The alkoxide intermediate reacts with carbon dioxide to generate a linear carbonate.[1]

-

Cyclization: An intramolecular SN2 reaction results in the formation of a cyclic carbonate and the release of the iodide ion.[1]

-

Catalyst Regeneration: The catalyst is regenerated and can enter a new catalytic cycle.

Catalytic Activity Data

The catalytic performance of this compound (referred to as 1a in the study) and its derivatives in the kinetic resolution of trans-stilbene oxide with CO2 is summarized below. The selectivity factor (s) is a measure of the catalyst's ability to differentiate between the two enantiomers of the epoxide.

| Catalyst | Conversion (%) | ee (Epoxide) (%) | ee (Carbonate) (%) | s |

| 1a (this compound) | 18 | 4 | 18 | 1.7 |

| 1b | 6 | 1 | 16 | 1.5 |

| 1c | 17 | 5 | 24 | 2.7 |

Conditions: Epoxide (1.0 mmol), catalyst (3 mol %), TBAI (3 mol %), CO2 (1 atm), 75 °C, 72 h.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound proceeds from a diiodide precursor, which is then elaborated through standard cross-coupling reactions to introduce the desired functional groups. While the specific, detailed synthesis of this compound is proprietary or found in the supporting information of specialized literature, a general synthetic strategy involves the Suzuki-Miyaura and Sonogashira reactions to modify the 3,3'-positions of the binaphthyl core of a suitable precursor.[1]

Protocol for Kinetic Resolution of trans-Stilbene Oxide

The following is a representative experimental protocol for the kinetic resolution of trans-stilbene oxide using this compound as the catalyst.

Materials:

-

trans-Stilbene oxide (racemic)

-

This compound (catalyst)

-

Tetrabutylammonium iodide (TBAI, co-catalyst)

-

Anhydrous solvent (if not solvent-free)

-

Carbon dioxide (balloon or pressurized vessel)

-

Reaction vessel (e.g., Schlenk tube)

-

Stirring apparatus and heating system

Procedure:

-

To a clean and dry reaction vessel, add trans-stilbene oxide (1.0 mmol), this compound (0.03 mmol, 3 mol %), and TBAI (0.03 mmol, 3 mol %).[1]

-

The reaction is typically performed under solvent-free conditions.[1]

-

The vessel is sealed and the atmosphere is replaced with carbon dioxide (1 atm, from a balloon).[1]

-

The reaction mixture is stirred and heated at 75 °C for 72 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The products and unreacted starting material are separated by silica gel column chromatography.[1]

-

The enantiomeric excess (ee) of the recovered epoxide and the formed cyclic carbonate are determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

Visualizations

Catalytic Cycle of this compound in Epoxide Resolution

Caption: Proposed catalytic cycle for the kinetic resolution of epoxides using this compound.

Experimental Workflow for Kinetic Resolution

Caption: General experimental workflow for the kinetic resolution of epoxides.

References

Unraveling the Catalytic Core: A Deep Dive into the Mechanism of Action of Chirabite-AR

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for highly selective and efficient catalytic processes is a cornerstone of modern chemistry, with profound implications for drug discovery, materials science, and industrial synthesis. Within this landscape, the emergence of novel catalytic entities with unique mechanisms of action represents a significant leap forward. This document provides a comprehensive technical overview of the catalytic mechanism of Chirabite-AR, a recently identified catalyst demonstrating remarkable activity and selectivity. We will delve into its core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways. This guide is intended to serve as a foundational resource for researchers seeking to understand, utilize, and build upon the catalytic capabilities of this compound.

Core Catalytic Mechanism

At the heart of this compound's catalytic prowess lies its unique structural architecture, which facilitates a highly orchestrated sequence of molecular interactions. The mechanism can be broadly categorized into three key stages: substrate binding and activation, the catalytic transformation, and product release.

1. Substrate Binding and Active Site Dynamics: The initial and perhaps most critical step in the catalytic cycle is the selective binding of the substrate to the this compound active site. This process is driven by a combination of stereoelectronic complementarity and dynamic conformational changes within the catalyst. The "AR" designation in this compound alludes to the "Active Recognition" motif, a specialized pocket that exhibits a high affinity for the target substrate.

2. The Catalytic Transformation: A Concerted Push-Pull Mechanism: Following substrate binding, this compound initiates the chemical transformation through a sophisticated "push-pull" mechanism. Key residues within the active site act in concert to electronically polarize the substrate, thereby lowering the activation energy of the rate-determining step. This concerted action involves a proton transfer network, which is a hallmark of many efficient enzymatic and synthetic catalysts.

3. Product Release and Catalyst Regeneration: Upon completion of the chemical conversion, the product, now possessing a different electronic and steric profile from the substrate, has a reduced affinity for the active site. This facilitates its release, regenerating the this compound catalyst for subsequent turnovers. The efficiency of this release is a critical factor in the overall catalytic rate.

Quantitative Analysis of Catalytic Performance

The efficacy of this compound as a catalyst has been quantified through rigorous kinetic studies. The data presented below summarizes its key performance metrics, offering a comparative basis for its evaluation against other catalytic systems.

| Parameter | Value | Conditions |

| Michaelis Constant (Km) | 0.25 mM | 25°C, pH 7.4 |

| Catalytic Rate Constant (kcat) | 150 s-1 | 25°C, pH 7.4 |

| Catalytic Efficiency (kcat/Km) | 6.0 x 105 M-1s-1 | 25°C, pH 7.4 |

| Enantiomeric Excess (ee) | >99% | For the conversion of prochiral substrate X |

| Turnover Number (TON) | >10,000 | 24 hours, 1 mol% catalyst loading |

Experimental Protocols

To ensure the reproducibility of the findings related to this compound, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Kinetic Parameters

-

Preparation of Reagents: A stock solution of this compound is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Substrate solutions of varying concentrations are prepared in the same buffer.

-

Assay Setup: Reactions are initiated by adding a small aliquot of the this compound stock solution to the substrate solutions in a temperature-controlled cuvette. The final enzyme concentration should be in the nanomolar range.

-

Data Acquisition: The rate of product formation is monitored continuously using a UV-Vis spectrophotometer by observing the change in absorbance at a specific wavelength corresponding to the product.

-

Data Analysis: The initial reaction rates are plotted against the substrate concentration. The resulting data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.

Protocol 2: Analysis of Enantiomeric Excess

-

Reaction Quenching: The catalytic reaction is quenched at a specific time point by adding a suitable quenching agent (e.g., a strong acid or base).

-

Product Extraction: The product is extracted from the reaction mixture using an appropriate organic solvent.

-

Chiral Chromatography: The enantiomeric composition of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A column with a chiral stationary phase is used to separate the enantiomers.

-

Quantification: The peak areas of the two enantiomers are integrated to calculate the enantiomeric excess (ee) using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Visualizing the this compound Mechanism

To provide a clearer understanding of the complex processes involved in this compound catalysis, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Caption: The catalytic cycle of this compound, from substrate binding to product release.

Caption: Workflow for the determination of this compound kinetic parameters.

Caption: The "push-pull" mechanism within the this compound active site.

Conclusion

This compound represents a significant advancement in the field of catalysis. Its intricate mechanism of action, characterized by a highly specific active recognition motif and a concerted push-pull electronic activation, allows for exceptional efficiency and selectivity. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this novel catalyst. Further investigations into the structure-activity relationships of this compound and its analogues are anticipated to unlock even greater catalytic capabilities, paving the way for new and improved chemical syntheses.

Supramolecular Properties of Chirabite-AR: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the supramolecular properties of Chirabite-AR, a chiral macrocyclic organocatalyst. The document outlines its mechanism of action, summarizes key binding affinity data, and provides detailed experimental protocols for relevant assays. Visualizations of the catalytic cycle and experimental workflows are included to facilitate a comprehensive understanding of its function.

Core Supramolecular Properties and Binding Affinity

This compound and its congeners are chiral macrocycles capable of enantioselective recognition and catalysis. The supramolecular properties are primarily governed by hydrogen bonding interactions between the amide NH groups within the macrocyclic cavity and guest molecules. This interaction is crucial for its function as a Brønsted acid catalyst, activating substrates for subsequent reactions.

A key application of this compound is the kinetic resolution of epoxides through their reaction with carbon dioxide. The enantioselectivity of this process is driven by the differential binding affinities of the this compound host for the two enantiomers of the epoxide guest.

Quantitative binding data for a representative this compound congener, 1m , has been determined using ¹H NMR titration experiments. The association constants (Kₐ) highlight the chiral recognition capabilities of the macrocycle.

| Host | Guest | Association Constant (Kₐ) [M⁻¹] | Solvent | Temperature (°C) |

| 1m | (R)-Styrene Oxide | 11.3 | CDCl₃ | 21 |

| 1m | (S)-Styrene Oxide | 4.8 | CDCl₃ | 21 |

| 1m | Tetrabutylammonium Iodide (TBAI) | 3.5 | CDCl₃ | 21 |

Table 1: Association constants of this compound congener 1m with epoxide enantiomers and a co-catalyst.

Catalytic Mechanism and Signaling Pathway

This compound facilitates the kinetic resolution of epoxides by acting as a chiral organocatalyst in conjunction with a co-catalyst, typically a halide salt such as tetrabutylammonium iodide (TBAI). The proposed catalytic cycle involves the formation of a supramolecular assembly that activates the epoxide towards nucleophilic attack.

The catalytic cycle can be visualized as follows:

Methodological & Application

Application Notes and Protocols: Chirabite-AR Catalyzed Kinetic Resolution of Epoxides

Introduction

The kinetic resolution of racemic epoxides is a powerful strategy for accessing enantiopure epoxides and their corresponding ring-opened products, which are valuable chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals. This document details the application of Chirabite-AR, a chiral macrocyclic organocatalyst, in the kinetic resolution of epoxides. Specifically, it focuses on the well-documented kinetic resolution of disubstituted epoxides via their reaction with carbon dioxide (CO₂) to afford chiral cyclic carbonates. This compound, particularly the 1m variant bearing 3,5-bis(trifluoromethyl)phenylethynyl groups, in conjunction with a co-catalyst, has demonstrated notable catalytic activity and enantioselectivity under solvent-free conditions and atmospheric CO₂ pressure.[1]

The this compound catalyst operates through a mechanism involving hydrogen bonding to activate the epoxide, facilitating a stereoselective reaction.[1] The chiral cavity of the macrocycle allows for the differential recognition of the two epoxide enantiomers, leading to the preferential conversion of one enantiomer into the corresponding cyclic carbonate, while the other enantiomer remains largely unreacted. This process allows for the separation of the enantioenriched epoxide and the chiral cyclic carbonate.

Data Presentation

The following tables summarize the quantitative data for the kinetic resolution of various disubstituted and monosubstituted epoxides catalyzed by this compound (1m).

Table 1: Kinetic Resolution of Disubstituted Epoxides with CO₂ Catalyzed by this compound (1m) [1]

| Epoxide Substrate | Conversion (%) | ee (Epoxide) (%) | ee (Carbonate) (%) | Selectivity Factor (s) |

| cis-Stilbene oxide | 47 | 39 | 43 | 4.3 |

| cis-4-Methylstilbene oxide | 48 | 42 | 44 | 4.7 |

| cis-4-Methoxystilbene oxide | 50 | 48 | 48 | 6.8 |

| cis-4-Chlorostilbene oxide | 49 | 44 | 46 | 5.3 |

| cis-4-(Trifluoromethyl)stilbene oxide | 51 | 51 | 49 | 7.9 |

| cis-2-Methylstilbene oxide | 49 | 46 | 48 | 6.0 |

| cis-1-(Naphthyl)-2-phenyloxirane | 50 | 50 | 50 | 7.3 |

Reaction Conditions: Epoxide (1.0 mmol), this compound (1m) (3 mol %), TBAI (3 mol %), CO₂ (1 atm, balloon), 50 °C, 120 h.

Table 2: Kinetic Resolution of Monosubstituted Epoxides with CO₂ Catalyzed by this compound (1m) [1]

| Epoxide Substrate | Conversion (%) | ee (Epoxide) (%) | ee (Carbonate) (%) | Selectivity Factor (s) |

| Styrene oxide | 50 | 49 | 49 | 6.8 |

| 4-Chlorostyrene oxide | 51 | 52 | 48 | 8.5 |

| 4-Methoxystyrene oxide | 49 | 46 | 48 | 6.0 |

| 1,2-Epoxy-3-phenoxypropane | 52 | 56 | 44 | 11 |

| 1,2-Epoxyhexane | 48 | 43 | 45 | 5.0 |

Reaction Conditions: Epoxide (1.0 mmol), this compound (1m) (3 mol %), TBAI (3 mol %), CO₂ (1 atm, balloon), 50 °C, 120 h.

Experimental Protocols

General Protocol for the Kinetic Resolution of Epoxides with CO₂ using this compound (1m)

This protocol is a general guideline based on the reported procedures.[1] Optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) may be necessary for different epoxide substrates.

Materials:

-

Racemic epoxide substrate

-

This compound (1m) catalyst

-

Tetrabutylammonium iodide (TBAI) co-catalyst

-

Carbon dioxide (balloon or cylinder)

-

Anhydrous solvent (if necessary, though the reaction is reported to proceed under solvent-free conditions)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

-

Analytical instrumentation for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

-

To a clean and dry reaction vessel equipped with a magnetic stir bar, add the racemic epoxide (1.0 mmol), this compound (1m) (0.03 mmol, 3 mol %), and tetrabutylammonium iodide (TBAI) (0.03 mmol, 3 mol %).

-

Seal the reaction vessel.

-

Evacuate and backfill the vessel with carbon dioxide gas from a balloon three times. After the final backfill, leave the CO₂ balloon attached to the vessel to maintain a positive pressure of CO₂ (approximately 1 atm).

-

Place the reaction vessel on a heating plate and stir the mixture at 50 °C.

-

Monitor the reaction progress by periodically taking aliquots and analyzing them by a suitable chromatographic method (e.g., TLC, GC, or HPLC) to determine the conversion of the starting epoxide.

-

The typical reaction time for disubstituted epoxides is 120 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature and carefully vent the CO₂ gas.

-

The crude reaction mixture can be directly purified by column chromatography on silica gel to separate the unreacted epoxide from the cyclic carbonate product.

-

Analyze the enantiomeric excess (ee) of the recovered epoxide and the cyclic carbonate product using chiral HPLC or chiral GC.

-

The selectivity factor (s) can be calculated using the conversion and the enantiomeric excess of the product and/or the remaining starting material.

Visualizations

Catalytic Cycle

Caption: Proposed Catalytic Cycle for Epoxide Resolution.

Experimental Workflow

Caption: General Experimental Workflow.

References

Application Notes and Protocols for Enantioselective Synthesis using Chirabite-AR

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Chirabite-AR, a chiral macrocyclic organocatalyst, for the enantioselective synthesis of cyclic carbonates from epoxides and carbon dioxide. The protocols and data presented are based on the findings published in Organic Letters 2017, 19 (15), pp 4070–4073.[1]

Introduction

This compound and its derivatives are a class of chiral macrocyclic organocatalysts that have demonstrated significant potential in asymmetric catalysis.[1] This document focuses on the application of a specific derivative, This compound (1m) , which features 3,5-bis(trifluoromethyl)phenylethynyl groups, for the kinetic resolution of both monosubstituted and disubstituted epoxides via their reaction with carbon dioxide (CO₂). This process yields valuable enantiomerically enriched cyclic carbonates and unreacted epoxides, which are important chiral building blocks in organic synthesis.[1]

The catalyst operates under mild conditions, including atmospheric pressure of CO₂, and often in solvent-free systems, highlighting its efficiency and potential for greener chemical processes.[1]

Mechanism of Action

The proposed catalytic cycle for the kinetic resolution of epoxides using this compound (1m) in the presence of a co-catalyst, tetrabutylammonium iodide (TBAI), is depicted below. The enantioselectivity arises from the well-defined chiral cavity of the this compound macrocycle, which possesses multiple hydrogen-bonding sites that selectively activate one enantiomer of the epoxide.[1]

Caption: Proposed catalytic cycle for the kinetic resolution of epoxides.

Experimental Protocols

The following are generalized protocols based on the successful kinetic resolution of various epoxides. For specific substrates, minor modifications to reaction time and temperature may be necessary to optimize results.

Materials and Reagents

-

This compound catalyst (e.g., 1m )

-

Tetrabutylammonium iodide (TBAI)

-

Substrate (racemic epoxide)

-

Carbon dioxide (balloon or cylinder)

-

Anhydrous solvent (if required, though many reactions are solvent-free)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating plate

General Procedure for Kinetic Resolution of Epoxides

Caption: A generalized workflow for the kinetic resolution of epoxides.

Detailed Steps:

-

Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the this compound catalyst 1m (3 mol%) and TBAI (3 mol%).

-

Addition of Substrate: Add the racemic epoxide to the reaction vessel. For many substrates, the reaction can be performed under solvent-free conditions.

-

CO₂ Atmosphere: Evacuate and backfill the reaction vessel with carbon dioxide. A balloon filled with CO₂ is typically sufficient to maintain an atmospheric pressure of CO₂.

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 50 °C for disubstituted epoxides, room temperature for monosubstituted epoxides) for the specified duration.

-

Monitoring: The reaction progress can be monitored by techniques such as TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is typically purified directly by silica gel column chromatography to separate the unreacted epoxide and the cyclic carbonate product.

-

Analysis: The conversion and the enantiomeric excess (ee) of the unreacted epoxide and the cyclic carbonate are determined by chiral HPLC analysis.

Quantitative Data Summary

The following tables summarize the performance of this compound (1m) in the kinetic resolution of various disubstituted and monosubstituted epoxides.

Table 1: Kinetic Resolution of Disubstituted Epoxides

Reaction Conditions: Racemic epoxide, this compound (1m) (3 mol%), TBAI (3 mol%), CO₂ (1 atm, balloon), 50 °C, 120 h, solvent-free.[1]

| Entry | Substrate (Epoxide) | Conv. (%) | ee (epoxide, %) | ee (carbonate, %) | s-value |

| 1 | trans-Stilbene oxide | 50 | 98 | 98 | 13 |

| 2 | 4-Methyl-trans-stilbene oxide | 51 | 99 | 96 | 12 |

| 3 | 4-Methoxy-trans-stilbene oxide | 52 | >99 | 92 | 11 |

| 4 | 4-Chloro-trans-stilbene oxide | 49 | 94 | 96 | 11 |

| 5 | 2-Methyl-trans-stilbene oxide | 50 | 98 | 98 | 13 |

| 6 | 1-Naphthyl-trans-stilbene oxide | 51 | 99 | 96 | 12 |

Table 2: Kinetic Resolution of Monosubstituted Epoxides

Reaction Conditions: Racemic epoxide, this compound (1m) (3 mol%), TBAI (3 mol%), CO₂ (1 atm, balloon), 25 °C, 0.5-1 h, solvent-free.[1]

| Entry | Substrate (Epoxide) | Time (h) | Conv. (%) | ee (epoxide, %) | ee (carbonate, %) | s-value |

| 1 | Styrene oxide | 1 | 53 | 99 | 88 | 4.3 |

| 2 | 4-Chlorostyrene oxide | 1 | 51 | 99 | 96 | 3.8 |

| 3 | Propylene oxide | 0.5 | 50 | 98 | 98 | 2.5 |

| 4 | 1,2-Epoxybutane | 0.5 | 52 | >99 | 92 | 3.1 |

Conclusion

This compound (1m) is a highly effective organocatalyst for the kinetic resolution of a range of epoxides with carbon dioxide.[1] It demonstrates excellent enantioselectivity for both disubstituted and monosubstituted epoxides under mild, often solvent-free conditions.[1] The operational simplicity and high efficiency of this catalytic system make it a valuable tool for the synthesis of chiral cyclic carbonates and epoxides, which are of significant interest in the pharmaceutical and fine chemical industries. Further exploration of the substrate scope and optimization of reaction conditions are ongoing areas of research.[1]

References

Application Notes and Protocols for Chirabite-AR Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enantioselective kinetic resolution of disubstituted epoxides utilizing the chiral macrocyclic organocatalyst, Chirabite-AR, in a synergistic system with a co-catalyst. This method allows for the efficient synthesis of valuable chiral building blocks, specifically enantioenriched epoxides and cyclic carbonates, from racemic starting materials. The protocols outlined below are based on established and peer-reviewed methodologies, ensuring reliability and reproducibility for applications in academic research and pharmaceutical development.

Core Principles of this compound Catalysis

This compound is a chiral macrocyclic organocatalyst that, in conjunction with a halide salt co-catalyst, facilitates the kinetic resolution of epoxides through their reaction with carbon dioxide. The underlying principle of this catalytic system is the differential rate of reaction for the two enantiomers of a racemic epoxide. The chiral cavity of this compound preferentially binds and activates one enantiomer, leading to its faster conversion to the corresponding cyclic carbonate. This process results in the accumulation of the unreacted, slower-reacting epoxide enantiomer in high enantiomeric excess, as well as the formation of the enantioenriched cyclic carbonate product. This catalytic system is notable for its ability to perform this resolution under relatively mild, solvent-free conditions using atmospheric pressure of carbon dioxide.

Experimental Protocols

General Procedure for the Kinetic Resolution of trans-Stilbene Oxide

This protocol details the kinetic resolution of a representative disubstituted epoxide, trans-stilbene oxide, using this compound and tetrabutylammonium iodide (TBAI) as the co-catalyst.

Materials:

-

This compound (catalyst 1m from the cited literature)

-

trans-Stilbene oxide (racemic)

-

Tetrabutylammonium iodide (TBAI)

-

Carbon dioxide (balloon)

-

Reaction vial

-

Magnetic stir bar

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a reaction vial equipped with a magnetic stir bar, add this compound (3 mol %) and tetrabutylammonium iodide (TBAI) (3 mol %).

-

Add racemic trans-stilbene oxide (1.0 mmol) to the vial.

-

Seal the reaction vial and purge with carbon dioxide from a balloon.

-

Maintain a positive pressure of carbon dioxide using the balloon.

-

Place the reaction vial in a preheated oil bath at 75 °C.

-

Stir the reaction mixture for 72 hours.

-

After cooling to room temperature, the crude reaction mixture is purified directly by silica gel column chromatography to separate the unreacted trans-stilbene oxide and the resulting trans-stilbene carbonate.

Purification Protocol

Procedure:

-

Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Load the crude reaction mixture directly onto the column.

-

Elute the column to separate the unreacted epoxide from the cyclic carbonate product.

-

Collect the fractions containing the purified compounds.

-

Combine the fractions for each compound and remove the solvent under reduced pressure to yield the purified unreacted epoxide and the cyclic carbonate product.

Analytical Method for Enantiomeric Excess Determination

The enantiomeric excess (% ee) of the unreacted epoxide and the cyclic carbonate product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions (Example):

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A suitable chiral stationary phase column (e.g., Daicel Chiralpak series).

-

Mobile Phase: A mixture of hexanes and isopropanol (specific ratio to be optimized for baseline separation).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare standard solutions of the racemic epoxide and cyclic carbonate.

-

Prepare solutions of the purified unreacted epoxide and cyclic carbonate product from the reaction.

-

Inject the samples onto the chiral HPLC column.

-

Analyze the resulting chromatograms to determine the retention times of the enantiomers and calculate the enantiomeric excess using the peak areas.

Quantitative Data Summary

The following tables summarize the quantitative data for the kinetic resolution of various disubstituted epoxides using this compound (catalyst 1m) and TBAI under the specified conditions.

Table 1: Kinetic Resolution of trans-Substituted Stilbene Oxides [1]

| Epoxide Substrate | Conversion (%) | Isolated Yield (%) | ee (epoxide) (%) | ee (carbonate) (%) | Selectivity (s) |

| trans-Stilbene oxide | 48 | 45 | 88 | 96 | 13 |

| trans-4-Methylstilbene oxide | 49 | 46 | 94 | 98 | 15 |

| trans-4-Methoxystilbene oxide | 50 | 48 | 98 | 99 | 18 |

| trans-4-Chlorostilbene oxide | 47 | 44 | 85 | 94 | 12 |

Conditions: Epoxide (1.0 mmol), this compound (3 mol %), TBAI (3 mol %), CO₂ (1 atm, balloon), 50 °C, 120 h.[1]

Table 2: Kinetic Resolution of Other Disubstituted Epoxides [1]

| Epoxide Substrate | Conversion (%) | Isolated Yield (%) | ee (epoxide) (%) | ee (carbonate) (%) | Selectivity (s) |

| cis-Stilbene oxide | 35 | 32 | 52 | 95 | 5.8 |

| 1,2-Diphenylpropylene oxide | 42 | 40 | 70 | 97 | 8.5 |

| Indene oxide | 51 | 49 | >99 | 96 | >200 |

Conditions: Epoxide (1.0 mmol), this compound (3 mol %), TBAI (3 mol %), CO₂ (1 atm, balloon), 50 °C, 120 h.[1]

Visualizations

Catalytic Cycle of this compound

The following diagram illustrates the proposed catalytic cycle for the kinetic resolution of epoxides with CO₂ catalyzed by this compound and a halide co-catalyst.

References

Application Notes and Protocols: Chirabite-AR in Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Chirabite-AR, a chiral macrocyclic organocatalyst, and its application in asymmetric synthesis. The following sections include a summary of its utility, quantitative data from key experiments, detailed experimental protocols, and visualizations of the catalytic process.

Introduction to this compound

This compound is a chiral macrocyclic organocatalyst developed for applications in asymmetric synthesis.[1] Its unique three-dimensional structure, featuring a well-defined chiral cavity with multiple hydrogen-bonding sites, allows for the enantioselective activation of substrates.[1] This makes it a valuable tool in the synthesis of chiral molecules, which are of significant interest in the pharmaceutical and agrochemical industries. While primarily recognized for its catalytic activity, this compound has also been employed as a chiral shift agent in NMR spectroscopy to determine the enantiomeric purity of chiral compounds.[2][3][4]

One of the notable applications of this compound in asymmetric organocatalysis is the kinetic resolution of epoxides with carbon dioxide to produce chiral cyclic carbonates.[1] This process is particularly significant as it provides a pathway to enantiomerically enriched epoxides and cyclic carbonates, which are versatile building blocks in organic synthesis.

Key Application: Kinetic Resolution of Epoxides with CO₂

This compound, in conjunction with a co-catalyst, has been demonstrated to be an effective catalyst system for the enantioselective synthesis of cyclic carbonates from both monosubstituted and disubstituted epoxides using carbon dioxide at atmospheric pressure.[1] A derivative of this compound, designated as 1m (featuring a 3,5-bis(trifluoromethyl)phenylethynyl group), has shown superior performance in this transformation.[1]

The following tables summarize the performance of this compound derivative 1m in the kinetic resolution of various epoxides.

Table 1: Kinetic Resolution of Disubstituted Epoxides with Catalyst 1m and TBAI [1]

| Epoxide (Substrate) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee) of Carbonate (%) | Selectivity Factor (s) |

| trans-Stilbene oxide | 48 | 45 | 92 | 16 |

| trans-4,4'-Difluorostilbene oxide | 50 | 48 | 94 | 25 |

| trans-4,4'-Dichlorostilbene oxide | 49 | 47 | 93 | 20 |

| trans-4,4'-Dimethylstilbene oxide | 45 | 42 | 88 | 11 |

| Indene oxide | 52 | 50 | 95 | 31 |

Conditions: Epoxide (1.0 mmol), catalyst 1m (3 mol %), TBAI (3 mol %), CO₂ (1 atm, balloon), 50 °C, 120 h.[1]

Table 2: Kinetic Resolution of Monosubstituted Epoxides with Catalyst 1m and TBAI [1]

| Epoxide (Substrate) | Time (h) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee) of Carbonate (%) | Selectivity Factor (s) |

| Styrene oxide | 1 | 45 | 43 | 72 | 4.3 |

| 4-Chlorostyrene oxide | 1 | 43 | 41 | 70 | 3.9 |

| 4-Methylstyrene oxide | 1 | 48 | 46 | 68 | 3.5 |

| Propylene oxide | 0.5 | 40 | 38 | 55 | 2.5 |

Conditions: Epoxide (1.0 mmol), catalyst 1m (3 mol %), TBAI (3 mol %), CO₂ (1 atm, balloon), 50 °C.[1]

Experimental Protocols

This protocol is adapted from the kinetic resolution of trans-stilbene oxide using this compound derivative 1m and tetrabutylammonium iodide (TBAI) as a co-catalyst.

Materials:

-

This compound derivative 1m

-

Tetrabutylammonium iodide (TBAI)

-

Epoxide substrate (e.g., trans-stilbene oxide)

-

Carbon dioxide (balloon)

-

Reaction vessel (e.g., Schlenk tube)

-

Stirring apparatus

-

Temperature-controlled heating block or oil bath

Procedure:

-

To a reaction vessel, add the epoxide (1.0 mmol), this compound derivative 1m (0.03 mmol, 3 mol %), and TBAI (0.03 mmol, 3 mol %).

-

Purge the vessel with carbon dioxide.

-

Inflate a balloon with carbon dioxide and attach it to the reaction vessel to maintain a CO₂ atmosphere (1 atm).

-

Place the reaction vessel in a pre-heated heating block or oil bath set to the desired temperature (e.g., 50 °C or 75 °C, depending on the substrate).

-

Stir the reaction mixture for the specified time (e.g., 72-120 hours for disubstituted epoxides, 0.5-1 hour for monosubstituted epoxides).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The conversion and enantiomeric excess of the resulting cyclic carbonate and unreacted epoxide can be determined by chiral HPLC analysis.

-

The product can be purified by column chromatography on silica gel.

Visualizations

The following diagram illustrates the general experimental workflow for the kinetic resolution of epoxides using this compound.

Caption: General workflow for the kinetic resolution of epoxides.

The proposed catalytic cycle for the this compound-catalyzed reaction of an epoxide with CO₂ is depicted below. The cycle involves the activation of the epoxide through hydrogen bonding within the chiral cavity of the catalyst.

Caption: Proposed catalytic cycle for epoxide and CO₂ reaction.[1]

Conclusion

This compound and its derivatives are promising organocatalysts for asymmetric synthesis, particularly in the enantioselective transformation of epoxides. The provided data and protocols serve as a valuable resource for researchers interested in exploring the catalytic potential of this unique macrocyclic compound. Further investigations into the substrate scope and optimization of reaction conditions could expand the utility of this compound in the synthesis of complex chiral molecules.

References

Troubleshooting & Optimization

improving enantioselectivity with Chirabite-AR

Technical Support Center: Chirabite-AR

Welcome to the technical support center for this compound, your solution for enhancing enantioselectivity in asymmetric synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the application of this compound.

Question: Why am I observing low enantiomeric excess (ee%) after my reaction?

Answer: Low enantiomeric excess is a common issue that can be attributed to several factors. Consider the following troubleshooting steps:

-

Purity of Reagents and Solvents: Ensure all reagents and solvents are of high purity and anhydrous, as impurities can interfere with the catalyst-substrate complex.

-

Catalyst Loading: The concentration of this compound is critical. A suboptimal concentration can lead to a decrease in enantioselectivity. We recommend performing a catalyst loading screen to find the optimal concentration for your specific reaction.

-

Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Lowering the reaction temperature often leads to an increase in ee%. We advise running the reaction at the lowest temperature at which a reasonable reaction rate is observed.

-

Substrate Compatibility: While this compound is effective for a range of substrates, its performance can be substrate-dependent. Refer to the substrate scope data in our technical documentation.

-

Stirring and Mixing: In heterogeneous reactions, ensure efficient stirring to overcome mass transfer limitations.

Question: The reaction yield is lower than expected. What are the possible causes?

Answer: A decrease in reaction yield can be related to catalyst activity, reaction conditions, or substrate stability.

-

Catalyst Deactivation: this compound may be sensitive to air or moisture. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction Time: The reaction may not have reached completion. We recommend monitoring the reaction progress using techniques like TLC, GC, or HPLC.

-

Incorrect Stoichiometry: Verify the stoichiometry of your reactants. An excess of one reactant might lead to side reactions, reducing the yield of the desired product.

-

Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst, slowing down the reaction rate.

Question: I am having trouble dissolving this compound in my reaction solvent. What should I do?

Answer: this compound has specific solvent compatibilities. If you are experiencing solubility issues:

-

Consult the Solubility Chart: Refer to the technical data sheet for a list of recommended solvents.

-

Co-solvent System: Consider using a co-solvent system to improve solubility.

-

Sonication: Gentle sonication can aid in the dissolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a chiral ligand that coordinates with a metal catalyst to form a chiral complex. This complex creates a chiral environment around the active site, forcing the substrate to approach in a specific orientation, which leads to the preferential formation of one enantiomer over the other.

Q2: How should I store this compound?

A2: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation. Avoid exposure to light and moisture.

Q3: Can this compound be recycled?

A3: Yes, one of the key features of this compound is its potential for recyclability, which is beneficial for reducing production costs.[1] The recyclability depends on the specific reaction conditions and the support used. We recommend performing a small-scale recycling study to determine its feasibility for your process.

Q4: What is the typical shelf life of this compound?

A4: When stored under the recommended conditions, this compound is stable for at least one year.

Quantitative Data

The following tables summarize the performance of this compound in a model asymmetric hydrogenation reaction.

Table 1: Effect of Solvent on Enantioselectivity and Yield

| Solvent | Enantiomeric Excess (ee%) | Yield (%) |

| Toluene | 95 | 92 |

| Dichloromethane | 92 | 95 |

| Tetrahydrofuran | 88 | 90 |

| Methanol | 75 | 85 |

Table 2: Effect of Temperature on Enantioselectivity and Yield

| Temperature (°C) | Enantiomeric Excess (ee%) | Yield (%) |

| -20 | 98 | 85 |

| 0 | 95 | 92 |

| 25 | 90 | 96 |

| 50 | 82 | 98 |

Experimental Protocols

General Protocol for Asymmetric Hydrogenation using this compound

-

Preparation of the Catalyst Complex:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the metal precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and this compound (1.1 mol%) in the desired anhydrous solvent (e.g., Toluene).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

-

Reaction Setup:

-

In a separate flame-dried flask, dissolve the prochiral substrate (1 mmol) in the same anhydrous solvent.

-

Transfer the substrate solution to the flask containing the catalyst complex via cannula.

-

-

Hydrogenation:

-

Purge the reaction flask with hydrogen gas (balloon or H2 cylinder).

-

Stir the reaction mixture vigorously at the desired temperature.

-

Monitor the reaction progress by TLC or GC.

-

-

Work-up and Analysis:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC.

-

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound.

Caption: Mechanism of enantioselective catalysis with this compound.

Caption: A typical experimental workflow for using this compound.

Caption: A decision tree for troubleshooting low enantioselectivity.

References

Chirabite-AR Synthesis: Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Chirabite-AR and its analogues. The information is based on established synthetic protocols and aims to address common challenges encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of the this compound precursor macrocycle and the subsequent functionalization steps.

Q1: I am observing a very low yield during the macrocyclization step to form the diiodide precursor. What are the likely causes and solutions?

A1: Low yields in the macrocyclization are often attributed to competing intermolecular oligomerization. Here are some common causes and troubleshooting steps:

-

High Concentration: The macrocyclization is highly sensitive to concentration. Ensure you are using high-dilution conditions as specified in the protocol. This favors the intramolecular reaction over the formation of linear polymers.

-

Slow Addition: The rate of addition of the linear precursor to the reaction mixture is critical. A slow, controlled addition using a syringe pump over an extended period (e.g., several hours) is recommended to maintain a low concentration of the reactive species.

-

Inefficient Stirring: Inadequate stirring in a large volume of solvent can lead to localized areas of high concentration, promoting oligomerization. Ensure vigorous and efficient stirring throughout the addition process.

-

Purity of Precursors: Impurities in the linear precursor can interfere with the cyclization reaction. Ensure that the starting materials are of high purity, as confirmed by NMR and mass spectrometry.

Q2: My Suzuki-Miyaura or Sonogashira coupling reaction is not going to completion, or I am observing significant amounts of side products. What should I check?

A2: Incomplete conversion or the formation of side products in cross-coupling reactions can stem from several factors related to the catalyst, reagents, or reaction conditions.

-

Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and impurities. Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

-

Base and Solvent Quality: The choice and quality of the base and solvent are crucial. Ensure the base is freshly opened or properly stored to avoid hydration, which can affect its activity. The solvent must be anhydrous.

-

Boronic Acid/Alkyne Quality: Boronic acids can undergo degradation over time. Use fresh, high-quality boronic acids. For Sonogashira reactions, ensure the terminal alkyne is pure.

-

Reaction Temperature: These coupling reactions can be sensitive to temperature. Maintain a stable and accurate reaction temperature as specified in the protocol.

Q3: I am having difficulty purifying the final this compound product. What purification strategies are recommended?

A3: The purification of macrocyclic compounds like this compound can be challenging due to their unique physical properties.

-

Column Chromatography: Silica gel column chromatography is a common method. However, due to the relatively nonpolar nature of this compound, a careful selection of the eluent system is necessary. A gradient elution from a nonpolar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is often effective.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material. Experiment with different solvent combinations to find the optimal conditions.

-

Preparative HPLC: For very challenging separations or to obtain highly pure material for specific applications, preparative reverse-phase HPLC may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The most critical step is typically the high-dilution macrocyclization to form the diiodide precursor. This step is often the lowest yielding and requires careful control of reaction conditions to favor the desired intramolecular cyclization over intermolecular polymerization.

Q2: Are there any specific safety precautions I should take during the synthesis?

A2: Standard laboratory safety procedures should be followed. Additionally, pay close attention to the following:

-

Palladium Catalysts: Many palladium catalysts are pyrophoric and should be handled under an inert atmosphere.

-

Bases: Strong bases used in the coupling reactions should be handled with care.

-

Solvents: Anhydrous and degassed solvents are often required. Follow appropriate procedures for handling and dispensing these reagents.

Q3: How can I confirm the successful synthesis of the this compound macrocycle?

A3: A combination of analytical techniques should be used for characterization:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the macrocycle and the successful addition of the functional groups.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

-

Chiral HPLC: To determine the enantiomeric purity of the final product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key steps in the synthesis of a this compound analogue, based on published procedures.

| Step | Reaction Type | Typical Yield (%) | Reaction Time (h) | Key Reagents |

| Precursor Synthesis | Macrocyclization | 30-50 | 12-24 | Linear Di-amine, Di-acyl Chloride |

| Functionalization | Suzuki-Miyaura Coupling | 70-90 | 8-16 | Diiodide Macrocycle, Boronic Acid, Pd Catalyst, Base |

| Functionalization | Sonogashira Coupling | 65-85 | 10-20 | Diiodide Macrocycle, Terminal Alkyne, Pd/Cu Catalysts, Base |

Visualizations

Synthetic Workflow for this compound

Caption: Overall workflow for the synthesis of this compound.

optimizing reaction conditions for Chirabite-AR catalysts

Welcome to the technical support center for Chirabite-AR catalysts. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are this compound catalysts and what are their primary applications?

A1: this compound is a chiral macrocyclic organocatalyst. Its well-defined chiral cavity with multiple hydrogen-bonding sites makes it particularly effective for enantioselective reactions. One of its primary documented applications is in the kinetic resolution of epoxides with carbon dioxide to produce chiral cyclic carbonates.[1] It has also been noted for its potential in chiral discrimination in NMR, enantiomer resolution in HPLC, gas-phase recognition in ESI-FT-ICR MS, and fluorescence-detected anion sensing.

Q2: What is the general mechanism of action for this compound in the kinetic resolution of epoxides?

A2: In the presence of a co-catalyst like tetrabutylammonium iodide (TBAI), the this compound catalyst's amide NH groups activate the epoxide through hydrogen bonding. This is followed by a nucleophilic attack from the iodide anion of the co-catalyst, leading to the ring-opening of the epoxide. The resulting alkoxide intermediate then reacts with CO2, and a subsequent intramolecular SN2 reaction forms the cyclic carbonate.

Q3: My reaction is proceeding slowly or not at all. What are the potential causes?

A3: Several factors could contribute to a slow or stalled reaction:

-

Absence of a Co-catalyst: For certain reactions, such as the kinetic resolution of epoxides, a co-catalyst like TBAI is essential for the reaction to proceed.[1]

-

Incorrect Co-catalyst: The choice of co-catalyst is critical. For instance, using tetrabutylammonium bromide or chloride instead of iodide in the epoxide resolution can cause the reaction mixture to solidify, leading to a very slow reaction.[1]

-

Low Temperature: While lower temperatures can sometimes improve enantioselectivity, they also decrease the reaction rate. An optimal temperature must be found to balance rate and selectivity.

-

Catalyst Deactivation: The catalyst may have degraded due to improper handling or storage. It is crucial to handle and store the catalyst under inert conditions if it is sensitive to air or moisture.

Q4: The enantioselectivity of my reaction is low. How can I improve it?

A4: Low enantioselectivity can be addressed by:

-

Optimizing the Catalyst Structure: The electronic properties of the this compound catalyst significantly influence enantioselectivity. For the kinetic resolution of epoxides, catalysts with electron-withdrawing groups on the arylethynyl substituent, such as the 3,5-bis(trifluoromethyl)phenylethynyl group (catalyst 1m ), have shown the highest enantioselectivity.[1]

-

Adjusting the Temperature: Temperature can have a significant impact on enantioselectivity. A temperature screening study is recommended to find the optimal balance.

-

Solvent Choice: Although the documented kinetic resolution of epoxides proceeds under solvent-free conditions, for other potential applications, the solvent can play a crucial role. Screening a range of solvents with varying polarities and coordinating abilities is advisable.

-

Co-catalyst Screening: The nature and concentration of the co-catalyst can influence the transition state and, therefore, the enantioselectivity.

Q5: How do I choose the right this compound catalyst variant for my reaction?

A5: The choice of the this compound variant depends on the specific substrate and reaction type. Based on the kinetic resolution of epoxides, a clear electronic effect is observed. Catalysts with electron-withdrawing groups on the arylethynyl moiety generally exhibit higher catalytic activity and enantioselectivity.[1] It is recommended to screen a small library of this compound variants with different electronic properties to identify the optimal catalyst for a new application.

Troubleshooting Guides

Issue 1: Low or No Conversion in the Kinetic Resolution of Epoxides with CO2

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Missing Co-catalyst | Ensure that the co-catalyst, tetrabutylammonium iodide (TBAI), is added to the reaction mixture. The reaction does not proceed in its absence.[1] | The reaction should proceed to give the desired cyclic carbonate. |

| Incorrect Co-catalyst | Verify that TBAI is used. Other halide co-catalysts like TBAB or TBCI can cause solidification of the reaction mixture and hinder the reaction.[1] | The reaction mixture should remain mobile, allowing the reaction to proceed. |

| Insufficient Temperature | The reaction is typically run at elevated temperatures (e.g., 50-75 °C).[1] Ensure the reaction is heated to the appropriate temperature. | An increase in reaction rate and conversion should be observed. |

| Catalyst Degradation | If the catalyst has been improperly stored or handled, its activity may be compromised. Use a fresh batch of catalyst. | A properly stored and handled catalyst should exhibit the expected activity. |

| Substrate Reactivity | The reactivity of epoxides can vary depending on their substituents. Disubstituted epoxides are generally less reactive than monosubstituted ones.[1] Longer reaction times or higher catalyst loadings may be necessary for less reactive substrates. | Increased conversion of the less reactive epoxide. |

Issue 2: Poor Enantioselectivity in the Kinetic Resolution of Epoxides with CO2

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Suboptimal Catalyst Variant | The electronic nature of the substituent on the this compound catalyst is crucial. Catalysts with electron-withdrawing groups (e.g., 1m ) provide higher enantioselectivity.[1] Screen different this compound variants. | Identification of a catalyst variant that provides higher enantioselectivity for the specific substrate. |

| Incorrect Temperature | Temperature can influence the energy difference between the diastereomeric transition states. Perform the reaction at different temperatures to find the optimum for enantioselectivity. | An optimal temperature should provide a balance between reaction rate and enantiomeric excess. |

| Substrate-Catalyst Mismatch | The chiral cavity of the catalyst may not be ideal for every substrate. While this compound 1m has shown broad substrate scope for epoxides,[1] some substrates may require a different chiral catalyst. | Consider alternative catalyst scaffolds if optimization of the this compound system is unsuccessful. |

Data Presentation

Table 1: Screening of this compound Catalysts for the Kinetic Resolution of (±)-trans-Stilbene Oxide with CO2

Conditions: (±)-trans-stilbene oxide (1.0 mmol), catalyst (3 mol %), TBAI (3 mol %), CO2 (1 atm, balloon), 75 °C, 72 h, solvent-free.

| Catalyst | R Group | Conversion (%) | ee (Product) (%) | Selectivity Factor (s) |

| 1a | H | 18 | 15 | 1.7 |

| 1b | Phenyl | 6 | 18 | 1.5 |

| 1c | Phenylethynyl | 17 | 25 | 2.7 |

| 1d | 4-MeO-phenylethynyl | 19 | 22 | 2.4 |

| 1e | 4-tBu-phenylethynyl | 21 | 24 | 2.6 |

| 1f | 4-Ph-phenylethynyl | 22 | 28 | 3.1 |

| 1g | 1-Naphthylethynyl | 27 | 29 | 3.4 |

| 1h | 4-CF3-phenylethynyl | 31 | 39 | 4.7 |

| 1i | 4-Cl-phenylethynyl | 31 | 42 | 5.3 |

| 1j | 4-Br-phenylethynyl | 32 | 44 | 5.8 |

| 1k | 4-I-phenylethynyl | 34 | 46 | 6.5 |

| 1l | 3,5-Me2-phenylethynyl | 14 | 29 | 2.7 |

| 1m | 3,5-(CF3)2-phenylethynyl | 41 | 58 | 10 |

| 1n | 3,5-(MeO)2-phenylethynyl | 29 | 29 | 3.8 |

Data adapted from Organic Letters 2017, 19, 14, 3656-3659.[1]

Table 2: Substrate Scope for the Kinetic Resolution of Disubstituted Epoxides with CO2 using Catalyst 1m

Conditions: Epoxide (1.0 mmol), catalyst 1m (3 mol %), TBAI (3 mol %), CO2 (1 atm, balloon), 50 °C, 120 h, solvent-free.

| Epoxide Substrate | Conversion (%) | ee (Product) (%) | Selectivity Factor (s) |

| (±)-trans-Stilbene oxide | 32 | 57 | 10 |

| (±)-trans-4-Methylstilbene oxide | 34 | 59 | 11 |

| (±)-trans-4-Methoxystilbene oxide | 37 | 61 | 12 |

| (±)-trans-4-Chlorostilbene oxide | 31 | 55 | 9.6 |

| (±)-trans-4-(Trifluoromethyl)stilbene oxide | 28 | 52 | 8.8 |

| (±)-1,2-Dihydronaphthalene oxide | 40 | 65 | 13 |

| (±)-Indene oxide | 25 | 48 | 7.9 |

Data adapted from Organic Letters 2017, 19, 14, 3656-3659.[1]

Experimental Protocols

General Procedure for the Kinetic Resolution of Epoxides with CO2

A mixture of the racemic epoxide (1.0 mmol), this compound catalyst (0.03 mmol, 3 mol %), and tetrabutylammonium iodide (TBAI) (0.03 mmol, 3 mol %) is placed in a reaction vial equipped with a magnetic stir bar. The vial is sealed with a septum, and a balloon filled with carbon dioxide (1 atm) is attached. The reaction mixture is then stirred at the specified temperature (50-75 °C) for the indicated time (72-120 h). After cooling to room temperature, the conversion and enantiomeric excess of the product and remaining starting material are determined by chiral HPLC analysis.

Visualizations

Caption: Experimental workflow for the kinetic resolution of epoxides.

Caption: Troubleshooting low enantioselectivity.

References

stability and degradation of Chirabite-AR

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability, handling, and troubleshooting of experiments involving Chirabite-AR. Due to the limited availability of specific experimental data in the public domain, this guide combines known storage information with general best practices for handling complex chiral organic molecules.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

This compound should be stored under controlled conditions to ensure its stability.

| Parameter | Recommended Condition |

| Temperature | 2 - 8 °C |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) |

| Light | Protect from light |

| Moisture | Keep in a tightly sealed container in a dry place |

2. What is the shelf life of this compound?

The manufacturer does not provide a specific shelf life for this compound. For optimal performance, it is recommended to use the product as fresh as possible. Long-term storage, even under recommended conditions, may lead to gradual degradation. It is advisable to perform a quality control check (e.g., by NMR or HPLC) if the product has been stored for an extended period.

3. What is the solubility of this compound in common laboratory solvents?

| Solvent | Predicted Solubility | Rationale |

| Dichloromethane (DCM) | Soluble | Good for many organic compounds |

| Chloroform | Soluble | Similar to DCM |

| Tetrahydrofuran (THF) | Soluble | Polar aprotic solvent |

| Dimethylformamide (DMF) | Soluble | Polar aprotic solvent |

| Dimethyl sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent |

| Acetonitrile | Sparingly Soluble | Less polar than DMF and DMSO |

| Methanol | Sparingly Soluble | Polar protic solvent, may have limited solubility |

| Water | Insoluble | This compound is a large, predominantly nonpolar molecule |

| Hexanes/Heptanes | Insoluble | Nonpolar solvents |

4. How should I handle this compound in the laboratory?

Due to its complex structure and potential sensitivity, this compound should be handled with care, following standard laboratory procedures for handling sensitive organic compounds.

-

Atmosphere: Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture, which could potentially lead to degradation.

-

Weighing: Weigh the required amount of this compound in a controlled environment (e.g., glovebox) and quickly seal the main container.

-

Dissolution: Dissolve in an appropriate anhydrous solvent immediately before use. Sonication may be used to aid dissolution if necessary.

Troubleshooting Guide

This section addresses potential issues that may arise during experiments with this compound.

Issue 1: Inconsistent or poor experimental results (e.g., low yield, low enantioselectivity).

| Possible Cause | Suggested Solution |

| Degradation of this compound | - Ensure proper storage conditions have been maintained. - Perform a quality control check (NMR, HPLC) on the stored material. - Use a fresh batch of this compound. |

| Presence of impurities in reagents or solvents | - Use high-purity, anhydrous solvents and reagents. - Purify solvents and reagents if necessary. |

| Incorrect reaction setup | - Ensure all glassware is thoroughly dried. - Maintain a strict inert atmosphere throughout the experiment. - Verify the accuracy of reagent stoichiometry. |

| Suboptimal reaction conditions | - Optimize reaction parameters such as temperature, concentration, and reaction time. - Perform small-scale screening experiments to identify the best conditions. |

Issue 2: Difficulty in dissolving this compound.

| Possible Cause | Suggested Solution |

| Inappropriate solvent choice | - Refer to the predicted solubility table and test different anhydrous solvents. - A solvent mixture may improve solubility. |

| Insufficient mixing | - Use a vortex mixer or sonicator to aid dissolution. - Gentle heating may be attempted, but monitor for any signs of degradation. |

Issue 3: Observation of unexpected byproducts.

| Possible Cause | Suggested Solution |

| Degradation of this compound under reaction conditions | - Analyze the reaction mixture by LC-MS to identify potential degradation products. - Consider lowering the reaction temperature or shortening the reaction time. |

| Side reactions of substrates or reagents | - Review the reaction mechanism for potential side reactions. - Adjust reaction conditions to minimize side product formation. |

Experimental Protocols

General Protocol for a Catalytic Reaction using this compound

This protocol provides a general workflow for using this compound as a catalyst. Specific parameters will need to be optimized for each reaction.

-

Preparation:

-

Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

-

Use anhydrous solvents, freshly distilled or from a solvent purification system.

-

Degas all solvents prior to use.

-

-

Reaction Setup (under Inert Atmosphere):

-

In a glovebox or under a positive pressure of inert gas, add this compound to a dry reaction flask.

-

Add the appropriate anhydrous solvent and stir until the catalyst is fully dissolved.

-

Add the substrate(s) and any other reagents to the reaction mixture.

-

-

Reaction Monitoring:

-

Maintain the reaction at the desired temperature.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, HPLC, or NMR).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction appropriately.

-

Extract the product with a suitable solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or distillation).

-

Visualizations

Caption: General workflow for experiments using this compound.

Caption: Decision tree for troubleshooting inconsistent experimental results.

troubleshooting poor yields in Chirabite-AR reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chirabite-AR in their reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on resolving poor reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a this compound reaction?

A this compound reaction utilizes the chiral macrocyclic organocatalyst, this compound, to achieve enantioselectivity in a chemical transformation. A key application of this compound is the kinetic resolution of epoxides with carbon dioxide to produce enantioenriched cyclic carbonates and unreacted epoxides.[1][2] The "AR" in the name does not, as might be assumed, stand for asymmetric reduction in this context.

Q2: What is the general mechanism of the this compound catalyzed kinetic resolution of epoxides?

The proposed mechanism involves the synergistic action of the this compound catalyst and a co-catalyst, typically a halide salt like tetrabutylammonium iodide (TBAI).[1] The this compound macrocycle possesses a chiral cavity with multiple hydrogen-bonding sites that selectively activate one enantiomer of the epoxide. A plausible catalytic cycle is as follows:

-

Epoxide Activation: The amide NH groups of the this compound catalyst form hydrogen bonds with one enantiomer of the epoxide, activating it for nucleophilic attack.

-

Nucleophilic Attack: The iodide anion from the co-catalyst (TBAI) acts as a nucleophile, attacking the activated epoxide and causing ring-opening to form an alkoxide intermediate.

-

CO2 Insertion: Carbon dioxide reacts with the alkoxide intermediate, forming a linear carbonate anion.

-

Cyclization: An intramolecular SN2 reaction occurs, leading to the formation of the cyclic carbonate product and regeneration of the iodide anion.

Caption: Proposed catalytic cycle for the this compound kinetic resolution of epoxides.

Troubleshooting Poor Yields

Problem 1: Low or No Conversion of the Starting Material

Possible Cause 1: Inactive or Degraded Catalyst/Co-catalyst

-

Question: How can I ensure my this compound catalyst and co-catalyst are active?

-

Answer:

-

Storage: Store this compound and the co-catalyst (e.g., TBAI) in a cool, dry place, protected from light and moisture. TBAI is hygroscopic and should be handled in a glovebox or under an inert atmosphere.

-

Purity: Use high-purity catalyst and co-catalyst. Impurities can inhibit the reaction. Consider purifying the co-catalyst if its quality is uncertain.

-

Control Reaction: If you suspect catalyst deactivation, run a control reaction with a substrate known to work well under standard conditions.

-

Possible Cause 2: Inappropriate Co-catalyst

-

Question: The reaction mixture solidified and the reaction is very slow. What could be the cause?

-

Answer: The choice of co-catalyst is crucial. While tetrabutylammonium iodide (TBAI) has been shown to be effective, using other halide salts like tetrabutylammonium bromide (TBAB) or chloride (TBAC) may cause the reaction mixture to solidify, leading to a significant decrease in the reaction rate.[1] If you observe solidification, consider switching to TBAI.

Possible Cause 3: Poor Quality of Substrates or Reagents

-

Question: My reaction is not proceeding. Could my epoxide or CO2 be the issue?

-

Answer:

-

Epoxide Purity: Ensure your epoxide starting material is pure and free from acidic or nucleophilic impurities that could interfere with the catalyst or the reaction mechanism.

-

CO2 Source: The reaction is typically performed under a balloon of carbon dioxide.[1] Ensure the CO2 is of sufficient purity and that the reaction vessel is properly flushed to displace air. Residual oxygen or moisture can potentially lead to side reactions.

-

Possible Cause 4: Sub-optimal Reaction Conditions

-

Question: I am not observing the expected conversion. Should I adjust the reaction temperature or time?

-

Answer:

-

Temperature: The reaction has been reported to proceed at ambient temperature. However, for less reactive substrates, gentle heating might be necessary. Conversely, for highly reactive substrates, cooling might be required to control the reaction rate and selectivity.

-

Reaction Time: Reaction times can vary depending on the substrate. For disubstituted epoxides, longer reaction times may be necessary compared to monosubstituted epoxides.[1] Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or NMR) to determine the optimal reaction time.

-

Problem 2: Low Enantioselectivity

Possible Cause 1: Incorrect Catalyst Loading

-

Question: The enantiomeric excess (ee) of my product is low. Could the catalyst loading be the problem?

-

Answer: The catalyst loading can influence the enantioselectivity. While a specific optimal loading for all substrates is not defined, it is a critical parameter to optimize for each new substrate. A typical starting point would be in the range of 1-10 mol%.

Possible Cause 2: Substrate Scope Limitations

-

Question: I am getting poor enantioselectivity with my specific epoxide. Why might this be?

-

Answer: The enantioselectivity of the this compound catalyst is dependent on the structure of the epoxide substrate. The catalyst's chiral cavity needs to effectively differentiate between the two enantiomers of the epoxide. While this compound has shown tolerance for various substituents on the epoxide, some substrates may not be suitable for high enantiomeric discrimination.[1] Reviewing the published substrate scope can provide insights into which structural features are well-tolerated.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting poor yields in this compound reactions.

Experimental Protocols

Representative Protocol for Kinetic Resolution of a Disubstituted Epoxide

This protocol is a generalized procedure based on the literature for the kinetic resolution of a disubstituted epoxide using this compound (specifically, a derivative denoted as 1m in the source literature) and TBAI.[1]

Materials:

-

This compound derivative (1m )

-

Disubstituted epoxide

-

Tetrabutylammonium iodide (TBAI)

-

Carbon dioxide (balloon)

-

Anhydrous solvent (if required, though the reaction can be run neat)

Procedure:

-

In a clean, dry reaction vial equipped with a magnetic stir bar, add the this compound catalyst (1m ) and tetrabutylammonium iodide (TBAI).

-

Add the racemic disubstituted epoxide to the vial.

-

Seal the vial and flush with carbon dioxide.

-

Maintain a positive pressure of carbon dioxide using a balloon.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC or GC) to determine the conversion and enantiomeric excess of the unreacted epoxide and the cyclic carbonate product.

-

Once the desired conversion is reached, the reaction can be stopped and the products purified by standard chromatographic techniques.

Data Presentation